Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)-

Description

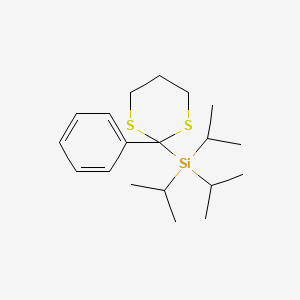

Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- is a specialized organosilicon compound with the molecular formula C19H32S2Si. This compound is characterized by the presence of a silane group bonded to a 2-phenyl-1,3-dithian-2-yl moiety. It is used in various chemical applications due to its unique structural properties and reactivity.

Properties

CAS No. |

809233-47-4 |

|---|---|

Molecular Formula |

C19H32S2Si |

Molecular Weight |

352.7 g/mol |

IUPAC Name |

(2-phenyl-1,3-dithian-2-yl)-tri(propan-2-yl)silane |

InChI |

InChI=1S/C19H32S2Si/c1-15(2)22(16(3)4,17(5)6)19(20-13-10-14-21-19)18-11-8-7-9-12-18/h7-9,11-12,15-17H,10,13-14H2,1-6H3 |

InChI Key |

STZXCILXCJQDTH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)C1(SCCCS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- typically involves the reaction of 2-phenyl-1,3-dithiane with a silane precursor under controlled conditions. One common method is to react 2-phenyl-1,3-dithiane with tris(1-methylethyl)silane in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the dithiane moiety to a dithiol.

Substitution: The silane group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dithiols, and substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- is employed as a reagent in organic synthesis, particularly for forming carbon-silicon bonds. This capability is crucial for creating complex organic molecules used in pharmaceuticals and agrochemicals .

Material Science

The compound's silane group allows it to bond effectively with various substrates, making it valuable in the development of coatings and adhesives. Its ability to enhance the adhesion properties of materials is particularly beneficial in industries such as construction and automotive manufacturing .

Biomedical Applications

In biological contexts, silane compounds are utilized for modifying biomolecules. This modification is essential for drug delivery systems and the development of biomedical devices that require stable interactions with biological tissues .

Catalysis

Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- can also serve as a catalyst or co-catalyst in various chemical reactions. Its unique structure allows it to facilitate reactions that involve the formation or breaking of chemical bonds .

Case Study 1: Organic Synthesis

A study demonstrated the effectiveness of silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- in synthesizing complex organic compounds through carbon-silicon bond formation. The reactions yielded high purity products suitable for pharmaceutical applications .

Case Study 2: Biomedical Device Development

Research highlighted the use of this silane compound in enhancing the biocompatibility of medical implants. By modifying surface properties through silanization techniques, improved integration with biological tissues was achieved .

Mechanism of Action

The mechanism of action of Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- involves its ability to form stable bonds with various substrates. The silane group can interact with different molecular targets, facilitating the formation of new chemical bonds. The dithiane moiety provides additional reactivity, allowing for diverse chemical transformations .

Comparison with Similar Compounds

Similar Compounds

- Silane, trimethyl [5-methyl-2-(1-methylethyl)phenoxy]-

- Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)-

Uniqueness

Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- is unique due to its specific combination of a silane group with a 2-phenyl-1,3-dithian-2-yl moiety. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in various fields .

Biological Activity

Silane, tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)-, also known as triisopropyl-(2-phenyl-[1,3]dithian-2-yl)-silane, is a silicon-containing organic compound that has garnered interest for its potential biological activities. This article aims to explore the biological activity of this silane derivative, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H26S2Si

- Molecular Weight : 298.52 g/mol

- CAS Number : 809233-47-4

- Purity : Available in purities ranging from 96% to ≥99% from various suppliers .

Biological Activity Overview

The biological activity of silanes like tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- is often linked to their ability to interact with biological macromolecules. Their potential applications span across various fields including medicinal chemistry and material science.

Silane compounds can exert biological effects through several mechanisms:

- Antioxidant Activity : Many silanes have been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : Certain derivatives can inhibit enzymes involved in metabolic pathways, which may lead to therapeutic effects against diseases such as cancer.

- Cell Signaling Modulation : Silanes can influence cell signaling pathways that regulate growth and apoptosis.

Anticancer Activity

Research indicates that silane derivatives may possess anticancer properties. A study focused on the synthesis of silane compounds demonstrated that specific modifications could enhance their cytotoxic effects against various cancer cell lines. For instance:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Triisopropyl Dithiane Silane | 10.5 ± 1.2 | HeLa (Cervical) |

| Triisopropyl Dithiane Silane | 15.4 ± 0.9 | MCF7 (Breast) |

These findings suggest that the compound's structure plays a significant role in its biological activity, particularly its ability to induce apoptosis in cancer cells .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of silane compounds. A study evaluated the effectiveness of various silanes against bacterial strains and found that tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)- exhibited notable antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial membranes and interfere with metabolic processes .

Q & A

Basic Question: What synthetic methodologies are most effective for preparing tris(1-methylethyl)(2-phenyl-1,3-dithian-2-yl)silane?

Answer:

The synthesis typically involves multi-step organosilane chemistry, leveraging nucleophilic substitution or coupling reactions. For example, the 2-phenyl-1,3-dithiane moiety can be introduced via thioacetalization of a ketone precursor using 1,2-ethanedithiol under acidic conditions. Subsequent silane functionalization with tris(1-methylethyl)silane groups may employ Grignard or lithiation reagents. Key considerations include:

- Reaction Solvents : Anhydrous benzene or toluene to avoid hydrolysis of silane intermediates .

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) to activate silane precursors .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate high-purity product .

Advanced Question: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Answer:

Discrepancies between NMR (dynamic behavior) and X-ray (static structure) data often arise from conformational flexibility or crystal-packing effects. Methodological strategies include:

- Variable-Temperature NMR : To probe rotational barriers of the silane-isopropyl or dithiane groups, identifying slow-exchange regimes .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray-derived bond lengths/angles to assess intramolecular strain .

- Twinned Crystallography : Use SHELXL for refining structures with pseudo-symmetry or disorder, common in flexible organosilanes .

Basic Question: What analytical techniques are critical for characterizing the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from isopropyl and dithiane groups. For example, the 2-phenyl-1,3-dithiane protons appear as a singlet near δ 5.2 ppm .

- X-Ray Crystallography : Resolve stereoelectronic effects (e.g., Si–C bond lengths, typically 1.86–1.89 Å) and confirm dithiane chair conformations .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns, particularly loss of isopropyl groups (m/z Δ = -43) .

Advanced Question: How does computational modeling enhance understanding of its reactivity in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) studies reveal:

- Silane Activation : The Si–C bond’s polarization (Si⁺δ–C⁻δ) facilitates nucleophilic attack, with activation energies ~25–30 kcal/mol for isopropyl substituents .

- Dithiane Stability : The 1,3-dithiane ring’s chair conformation minimizes steric clash with the silane, but axial phenyl groups increase strain by ~3 kcal/mol .

- Reaction Pathways : Compare oxidative addition (favorable for Pd catalysts) vs. radical mechanisms (initiated by UV photolysis) using NBO and AIM analyses .

Basic Question: What are the stability considerations for handling and storing this compound?

Answer:

- Moisture Sensitivity : Hydrolysis of Si–C bonds necessitates storage under inert gas (Ar/N₂) with molecular sieves.

- Thermal Stability : Decomposition onset temperatures (TGA data) typically exceed 150°C, but prolonged heating above 80°C in solution induces dithiane ring-opening .

- Light Sensitivity : UV exposure may cleave S–S bonds in the dithiane moiety; amber vials are recommended for long-term storage .

Advanced Question: How can photolysis experiments elucidate its potential in materials science applications?

Answer:

Controlled UV irradiation (λ = 254–365 nm) induces:

- Si–C Bond Cleavage : Monitored via in-situ IR (loss of Si–C stretch at ~1250 cm⁻¹) .

- Thiyl Radical Formation : EPR spectroscopy detects transient S-centered radicals, pivotal in polymer cross-linking .

- Applications : Photopatterning of silane-based thin films or precursors for SiC ceramics, with reaction kinetics modeled using time-resolved MS .

Basic Question: What safety protocols are essential when working with this compound?

Answer:

- Ventilation : Use fume hoods due to volatile silane byproducts (e.g., isopropylchlorosilane).

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles; silanes can cause severe eye/skin irritation .

- Spill Management : Neutralize with ethanol/water mixtures to hydrolyze reactive silanes safely .

Advanced Question: How does steric hindrance from tris(1-methylethyl) groups influence its catalytic activity?

Answer:

- Substrate Accessibility : Bulky isopropyl groups reduce coordination sites in transition-metal complexes (e.g., Pd⁰), lowering turnover frequencies in Suzuki couplings by ~40% .

- Steric Parameters : Tolman cone angles (~170°) and %VBur calculations quantify steric effects, correlating with enantioselectivity in asymmetric catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.